Suvorexant metabolite M9 is an important compound derived from the metabolism of suvorexant, a dual orexin receptor antagonist used primarily for the treatment of insomnia. Suvorexant itself is marketed under the brand name Belsomra and has gained approval in various countries, including the United States and Japan. The compound is notable for its unique mechanism of action, which involves blocking the orexin receptors that promote wakefulness. M9, while a significant metabolite, is considered pharmacologically inactive due to its low binding affinity for orexin receptors compared to suvorexant.
M9 is synthesized through the metabolic processes that occur in the liver, primarily involving the cytochrome P450 enzyme system, particularly CYP3A4, with some contribution from CYP2C19. Following oral administration of suvorexant, M9 accounts for a substantial portion of the circulating metabolites in plasma .
M9 is produced as a result of the oxidative metabolism of suvorexant. The synthesis involves several enzymatic reactions mediated by cytochrome P450 enzymes. The primary method for analyzing the formation of M9 includes:
The metabolic pathway predominantly involves hydroxylation and subsequent conjugation reactions, leading to the formation of M9 as a major circulating metabolite.
The molecular structure of M9 can be represented by its chemical formula and structural characteristics. M9 exhibits a complex structure featuring multiple functional groups that contribute to its stability and interaction with metabolic enzymes.
The chemical reactions involving M9 primarily focus on its formation from suvorexant through metabolic pathways. Key reactions include:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1